molecular formula C10H10O3 B2648050 Methyl trans-3-Hydroxycinnamate CAS No. 66417-46-7

Methyl trans-3-Hydroxycinnamate

Cat. No.: B2648050
CAS No.: 66417-46-7
M. Wt: 178.187
InChI Key: PKALKWFZXXGNJD-AATRIKPKSA-N
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Description

Methyl trans-3-Hydroxycinnamate is a derivative of cinnamic acid, a naturally occurring compound found in various plants It belongs to the class of hydroxycinnamates, which are known for their antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trans-3-Hydroxycinnamate can be synthesized through several methods. One common approach involves the esterification of trans-3-Hydroxycinnamic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of methyl cinnamate derivatives, including this compound, can be achieved through the Heck reaction. This method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is carried out under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-3-Hydroxycinnamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the cinnamate backbone can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides can be used for alkylation reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated cinnamate derivatives.

    Substitution: Alkylated hydroxycinnamates.

Scientific Research Applications

Methyl trans-3-Hydroxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl trans-3-Hydroxycinnamate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Uniqueness: Methyl trans-3-Hydroxycinnamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for various applications compared to its parent compound, trans-3-Hydroxycinnamic acid .

Properties

IUPAC Name

methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALKWFZXXGNJD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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